4-{6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine
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Overview
Description
4-{6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic compound that features a morpholine ring, a pyridazinyl group, and a piperazinyl moiety substituted with a nitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multi-step procedures. One common approach is to start with the preparation of the pyridazinyl core, followed by the introduction of the piperazinyl group and subsequent attachment of the nitrobenzoyl moiety. The final step involves the incorporation of the morpholine ring. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods would optimize reaction conditions to maximize yield and minimize by-products. Purification techniques such as crystallization, distillation, and chromatography would be employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazinyl and morpholine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include the corresponding amine derivatives from reduction reactions and substituted products from nucleophilic substitution reactions .
Scientific Research Applications
4-{6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antipsychotic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets. The nitrobenzoyl group may interact with enzymes or receptors, leading to modulation of biological pathways. The piperazinyl and morpholine rings may enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine
- 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones
- Pyridazin-3(2H)-ones
Uniqueness
4-{6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-(3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4/c26-19(15-2-1-3-16(14-15)25(27)28)24-8-6-22(7-9-24)17-4-5-18(21-20-17)23-10-12-29-13-11-23/h1-5,14H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKNCVZDCJIVOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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